molecular formula C13H15N5O2 B7561702 N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide

N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide

Cat. No. B7561702
M. Wt: 273.29 g/mol
InChI Key: MMIHPNUUXKOJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATZ is a triazole-based compound that has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has shown promising results in various scientific research applications. It has been extensively studied for its antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of chitin synthase, which is essential for the growth and survival of fungal cells. This compound has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to inhibit the formation of biofilms, which are protective structures formed by bacteria and fungi. This compound has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide. One potential application of this compound is in the development of new antifungal and antibacterial agents. This compound has shown promising results in inhibiting the growth of various fungal and bacterial strains, making it a potential candidate for the development of new drugs. Another potential application of this compound is in the development of anticancer agents. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its antifungal, antibacterial, and anticancer properties. The synthesis of this compound involves a condensation reaction, which results in the formation of the compound. The mechanism of action of this compound is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its solubility in aqueous solutions can be a limitation. There are several future directions for the research on this compound, including the development of new antifungal, antibacterial, and anticancer agents, and further research to fully understand its mechanism of action.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 4-acetamidobenzaldehyde with 1,2,4-triazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of this compound. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-9(18-8-14-7-15-18)13(20)17-12-5-3-11(4-6-12)16-10(2)19/h3-9H,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIHPNUUXKOJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.